molecular formula C8H6F2O2S B2795880 4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione CAS No. 76629-94-2

4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione

Cat. No. B2795880
CAS RN: 76629-94-2
M. Wt: 204.19
InChI Key: BYASAUCNBVCUOY-UHFFFAOYSA-N
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Description

“4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” is likely a fluorinated compound with a thiophene ring. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . The thiophene ring is a five-membered aromatic ring with one sulfur atom, commonly found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would likely consist of a butane-1,3-dione backbone with fluorine atoms attached to the 4th carbon and a thiophene ring attached to the 1st carbon .


Chemical Reactions Analysis

The chemical reactions of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would depend on the reaction conditions and the reagents used. Fluorinated compounds are known for their high reactivity, especially towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would be influenced by its fluorine atoms and thiophene ring. Fluorine atoms are highly electronegative, which could result in a polar molecule with unique solubility properties . The thiophene ring could contribute to the compound’s aromaticity and stability .

Scientific Research Applications

Synthesis and Reactivity

  • Formation of Difluorodienes

    4-aryl-1,3-dibromo-1,1-difluorobutanes undergo double dehydrobromination to yield difluorodienes. 4-aryl-1,1-difluoro-1,3-butadienes show rapid reactivity in Diels-Alder reactions (Elsheimer, Foti, & Bartberger, 1996).

  • Microwave-assisted Synthesis of Fused Heterocycles

    The compound reacts under pressurized microwave irradiation with other substances to form trifluoromethyl derivatives of various heterocyclic compounds (Shaaban, 2008).

  • Formation of Nickel(II) and Copper(II) Complexes

    Nickel(II) and copper(II) complexes of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and their adducts have been synthesized and characterized (Woods, Omoregie, Retta, Capitelli, & da Silva, 2009).

Material Science and Organic Synthesis

  • Synthesis of Pyridine Derivatives

    The compound is used to synthesize various pyridine derivatives, which are important in organic synthesis (Rateb, 2011).

  • Charge Density Analysis in Semiconductor Precursors

    It serves as a precursor in the synthesis of thiophene-based semiconductors and organic solar cells. Its charge densities have been analyzed for applications in these fields (Ahmed, Nassour, Noureen, Lecomte, & Jelsch, 2016).

  • Dye-Sensitized Solar Cells

    Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers incorporating the compound have been synthesized for use in dye-sensitized solar cells (Islam et al., 2006).

Chemical Reactions and Properties

  • Synthesis of Hexahydroquinoline Derivatives

    It is used in the synthesis of hexahydroquinoline derivatives, which have potential as drug candidates (Liang-ce et al., 2015).

  • Electrosynthesis and Electrochromism

    The compound has been involved in the electrosynthesis and study of electrochromic properties of polydithienylpyrrole films (Kung, Cao, & Hsiao, 2020).

  • Conformation and Vibrational Spectra

    It has been analyzed for its conformational stabilities and vibrational spectra in various solutions, which is critical for understanding its chemical properties and reactions (Nekoei et al., 2009).

Safety And Hazards

As with all chemicals, “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” should be handled with care. Fluorinated compounds can be hazardous and should be handled with appropriate personal protective equipment .

Future Directions

The future directions for “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would depend on its potential applications. Given the interesting properties of fluorinated compounds and thiophene rings, it could be explored for use in medicinal chemistry, materials science, or as a ligand in metal complexes .

properties

IUPAC Name

4,4-difluoro-1-thiophen-2-ylbutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYASAUCNBVCUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione

Synthesis routes and methods I

Procedure details

Ethyl difluoroacetate (1.84 g, 14.8 mmol) was placed in a 100 mL round bottom flask and dissolved in ether (5 mL). To the stirred solution was added 25 weight % sodium methoxide (3.39 g, 15.7 mmol) followed by 2-acetylthiophene (1.72 g, 13.6 mmol). The reaction was stirred at room temperature overnight (15.67 hours), then treated with 3N HCl (8 mL). The organic layer was collected and washed with brine, dried over MgSO4, concentrated in vacuo, and recrystallized from methylene chloride/isooctane to give a brown solid (1.38 g, mp 78°-80° C., 50%). 1H NMR (CDCl3) 300 MHz 14.90 (br s, 1H), 7.80 (d, J=4.0 Hz, 1H), 7.71 (d, J=3.8 Hz, 1H), 7.19 (m, 1H), 6.41 (s, 1H), 6.04 (t, J=54.2 Hz, 1H); 19F NMR (CDCl3) 300 MHz: -126 98 (d); M+204.
Quantity
1.84 g
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reactant
Reaction Step One
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3.39 g
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reactant
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1.72 g
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reactant
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Quantity
8 mL
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Quantity
5 mL
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solvent
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Name
Yield
50%

Synthesis routes and methods II

Procedure details

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